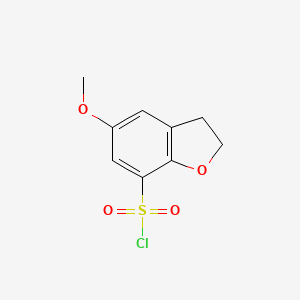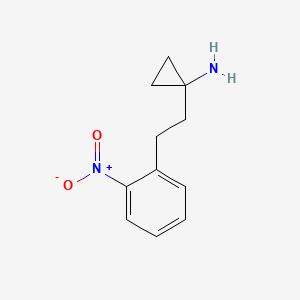
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 5-position, a dihydrobenzofuran ring, and a sulfonyl chloride group at the 7-position
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2,3-dihydro-1-benzofuran.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The specific molecular targets and pathways depend on the context of its use, such as the type of enzyme or protein being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride include:
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonic acid
Eigenschaften
Molekularformel |
C9H9ClO4S |
|---|---|
Molekulargewicht |
248.68 g/mol |
IUPAC-Name |
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
HXNCBBXRSJFXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)S(=O)(=O)Cl)OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)

![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)


